molecular formula C4HBr3N2 B1331206 2,4,6-Tribromopyrimidine CAS No. 36847-11-7

2,4,6-Tribromopyrimidine

Cat. No. B1331206
CAS RN: 36847-11-7
M. Wt: 316.78 g/mol
InChI Key: AHEYFWKLKMOHCI-UHFFFAOYSA-N
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Description

2,4,6-Tribromopyrimidine is a chemical compound with the molecular formula C4HBr3N2 . It has a molecular weight of 316.78 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for 2,4,6-Tribromopyrimidine were not found in the search results, a related compound, 2,4,6-trichloropyrimidine, can be synthesized from barbituric acid using phosphorus oxychloride and phosphorus pentachloride .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tribromopyrimidine is represented by the SMILES string Brc1cc(Br)nc(Br)n1 . The InChI code for the compound is 1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H .


Physical And Chemical Properties Analysis

2,4,6-Tribromopyrimidine is a solid substance . It has a melting point of 108-113°C . The compound has a molecular weight of 316.78 .

Scientific Research Applications

  • Chemical Synthesis : As a brominated compound, 2,4,6-Tribromopyrimidine can be used in the synthesis of other chemical compounds. It can act as a starting material or intermediate in the synthesis of various organic compounds .

  • Material Science : In material science, brominated compounds like 2,4,6-Tribromopyrimidine can be used in the development of new materials with unique properties .

  • Chromatography : Brominated compounds can be used in chromatography, a method used to separate mixtures .

  • Analytical Research : 2,4,6-Tribromopyrimidine could be used in analytical research, possibly as a standard or reagent .

  • Environmental Science : In environmental science, brominated compounds could be used in studies related to environmental contamination and remediation .

  • Food Science : Brominated compounds could potentially be used in food science research, for example, in studies related to food preservation .

  • Forensic Science : In forensic science, brominated compounds could potentially be used in trace analysis .

  • Nanotechnology : In nanotechnology, brominated compounds could potentially be used in the synthesis of nanomaterials .

  • Biochemistry : In biochemistry, brominated compounds could potentially be used in studies related to protein structure and function .

Safety And Hazards

2,4,6-Tribromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,4,6-Tribromopyrimidine were not found in the search results, pyrimidines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .

properties

IUPAC Name

2,4,6-tribromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEYFWKLKMOHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293181
Record name 2,4,6-Tribromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromopyrimidine

CAS RN

36847-11-7
Record name 36847-11-7
Source DTP/NCI
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Record name 2,4,6-Tribromopyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
DRV GOLDING, AE SENEAR - The Journal of Organic Chemistry, 1947 - ACS Publications
The introduction of bromine into the 4 or 6 position of the pyrimidine nucleus has been reported in only one case, that of the preparation of 2, 4, 5, 6-tetra-bromopyrimidine, by the …
Number of citations: 9 pubs.acs.org
JP HORWITZ, AJ TOMSON - The Journal of Organic Chemistry, 1961 - ACS Publications
Recently, Kiotzer13 reported that 2-and 6-py-rimidinyl quaternaryammonium salts, on treatment with anionic reagents such as cyanide and phen-oxide ions, gave chiefly the …
Number of citations: 41 pubs.acs.org
A Wodynski, A Kraska-Dziadecka… - The Journal of …, 2015 - ACS Publications
The longitudinal relaxation times of 13 C nuclei and NOE enhancement factors for 2-bromopyridine (1), 6-bromo-9-methylpurine (2), 3,5-dibromopyridine (3), 2,4-dibromopyrimidine (4), …
Number of citations: 1 pubs.acs.org
RF Schinazi, WH Prusoff - The Journal of Organic Chemistry, 1985 - ACS Publications
Organoboron derivatives of pyrimidines and of 2,-deoxyribonucleosides have been synthesized as potential antiviral and anticancer agents. Thefirst 5-boron-substituted pyrimidine …
Number of citations: 140 pubs.acs.org
JM Schomaker, TJ Delia - The Journal of organic chemistry, 2001 - ACS Publications
The Suzuki coupling reaction has been used extensively for the synthesis of a wide variety of unsymmetrical biaryl compounds. We have extended this reaction to demonstrate the utility …
Number of citations: 191 pubs.acs.org
Z Yang, Y Song, X Ren, C Zhang, X Hu, X Li, K Wang… - Carbon, 2021 - Elsevier
As a new carbon allotrope, graphyne (GY) has been predicted with singular and abundant electrochemical capabilities. Although it is difficult to prepare GY directly, the preparation of …
Number of citations: 15 www.sciencedirect.com
I Ghosh, B König - Angewandte Chemie International Edition, 2016 - Wiley Online Library
Catalysts that can be regulated in terms of activity and selectivity by external stimuli may allow the efficient multistep synthesis of complex molecules and pharmaceuticals. Herein, we …
Number of citations: 317 onlinelibrary.wiley.com
RD Chambers, CW Hall, RW Millar - Journal of the Chemical Society …, 1998 - pubs.rsc.org
Reductive replacement of fluorine in 3,5-dichloro-2,4,6-trifluoropyridine 2a and pentafluoropyridine 2 using DIBAL and LAH leads to useful syntheses of fluoro and chlorofluoro pyridine …
Number of citations: 63 pubs.rsc.org
JD White, JD Hansen - The Journal of organic chemistry, 2005 - ACS Publications
The Z and E nitrones 38 and 39 from condensation of aldehyde 20 with hydroxylamine 36 underwent intramolecular dipolar cycloaddition to give the substituted 1-aza-7-oxobicyclo[2.2.1…
Number of citations: 86 pubs.acs.org
Y Li, Y Ding, J Wu, Y Wang, L Chen, Y Jin… - Journal of Materials …, 2023 - pubs.rsc.org
Conjugated organic polymers have been deemed as one type of the most promising electrode materials for lithium-ion batteries (LIBs) due to their structural diversity and functional …
Number of citations: 0 pubs.rsc.org

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